molecular formula C25H27IN2 B1624443 Orthochrome T CAS No. 6270-81-1

Orthochrome T

Cat. No.: B1624443
CAS No.: 6270-81-1
M. Wt: 482.4 g/mol
InChI Key: SBUADOFQIFVSEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.

Chemical Reactions Analysis

Orthochrome T undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the dye’s color properties.

    Reduction: This can reverse the effects of oxidation.

    Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .

Scientific Research Applications

Orthochrome T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .

Comparison with Similar Compounds

Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:

This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.

Properties

CAS No.

6270-81-1

Molecular Formula

C25H27IN2

Molecular Weight

482.4 g/mol

IUPAC Name

1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide

InChI

InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

SBUADOFQIFVSEJ-UHFFFAOYSA-M

SMILES

CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-]

Isomeric SMILES

CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-]

Canonical SMILES

CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-]

6270-81-1

Origin of Product

United States

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